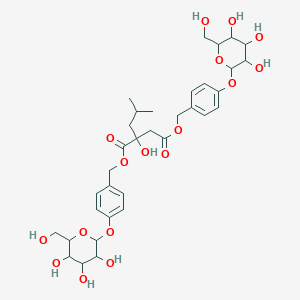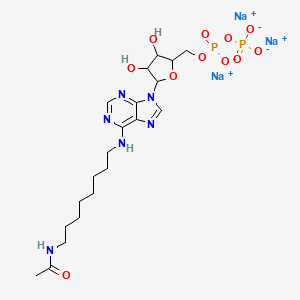
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer: is a metal-organic compound with the chemical formula C88H48Cl8Fe2N8O and a molecular weight of 1628.7 g/mol . This compound is a dimer formed by two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups . It is a purple solid that is insoluble in most organic solvents but can dissolve in some non-polar solvents .
Méthodes De Préparation
The preparation of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer generally involves the following steps :
Synthesis of 4-chlorophenyl porphyrin iron(III) complex: This is achieved by reacting iron(III) chloride with a porphyrin ligand to form the 4-chlorophenyl porphyrin iron(III) complex.
Formation of the dimer: The 4-chlorophenyl porphyrin iron(III) complex is then reacted with an appropriate amount of oxygen under suitable conditions to form the this compound.
Analyse Des Réactions Chimiques
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer undergoes various types of chemical reactions, including :
Oxidation: This compound can act as a catalyst in oxidation reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly with halogenated hydrocarbons.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer has a wide range of scientific research applications :
Catalysis: It serves as a catalyst in various organic chemical reactions, including oxidation, hydrogenation, and substitution reactions.
Optical Properties: Due to the presence of the porphyrin group, this compound exhibits strong absorption in the ultraviolet-visible spectrum, making it useful in optical property research, photosensitive materials, and solar cells.
Biological Studies: It is used in studies related to biomimetic systems and enzyme models.
Material Science: The compound is explored for its potential in developing new materials with unique properties.
Mécanisme D'action
The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer exerts its effects involves its ability to act as a catalyst in various chemical reactions . The iron centers in the compound can undergo redox reactions, facilitating the transfer of electrons in oxidation and reduction processes. The porphyrin ligand stabilizes the iron centers and enhances their reactivity .
Comparaison Avec Des Composés Similaires
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer can be compared with other similar compounds, such as :
- Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-mu-oxodimer
- Iron(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer
- Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-mu-oxodimer
These compounds share a similar structure but differ in the substituents on the phenyl groups. The unique properties of this compound, such as its strong absorption in the ultraviolet-visible spectrum and its catalytic activity, make it distinct from its analogs .
Propriétés
Formule moléculaire |
C20H31N6Na3O11P2 |
|---|---|
Poids moléculaire |
662.4 g/mol |
Nom IUPAC |
trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3 |
Clé InChI |
BZADQFAFXWBUNP-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


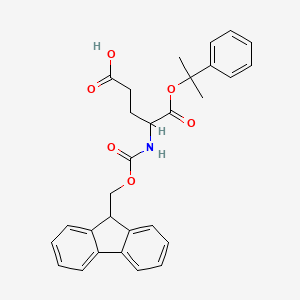
![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)
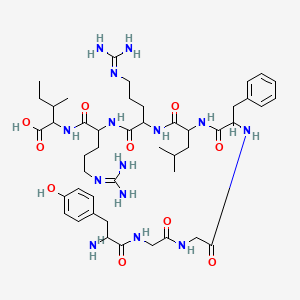
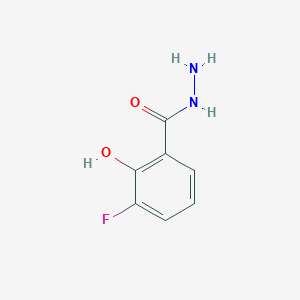
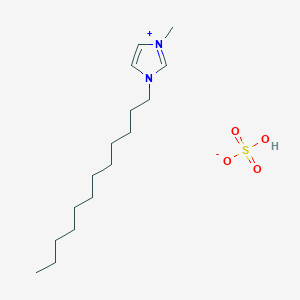
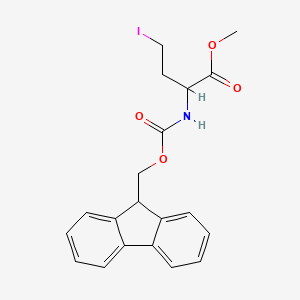
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
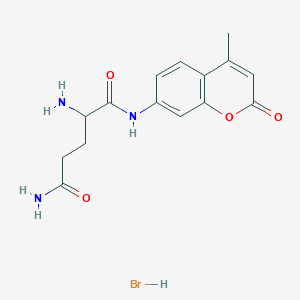
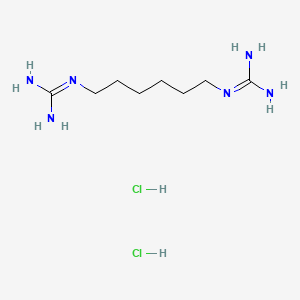
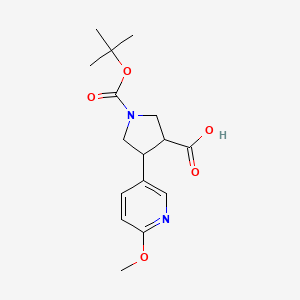
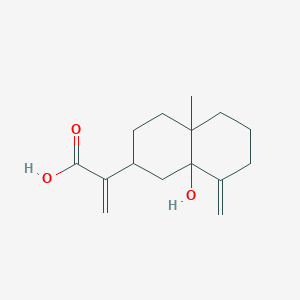
![(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate](/img/structure/B12319281.png)
![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)
